![molecular formula C16H19NO6S B8256411 2-[(4R)-2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B8256411.png)
2-[(4R)-2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"2-[(4R)-2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]isoindole-1,3-dione" is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features an isoindole-1,3-dione core structure, which is often associated with biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "2-[(4R)-2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]isoindole-1,3-dione" typically involves multiple steps, including the formation of the oxane ring, introduction of the ethylsulfanyl group, and final assembly of the isoindole-1,3-dione core. A common synthetic route might include the following steps:
Formation of the Oxane Ring: : This step involves the cyclization of a suitable precursor to form the 4,5-dihydroxy-6-(hydroxymethyl)oxan intermediate.
Introduction of the Ethylsulfanyl Group: : The oxan intermediate undergoes a substitution reaction to introduce the ethylsulfanyl group at the 2-position.
Assembly of the Isoindole-1,3-dione Core: : The final step involves the formation of the isoindole-1,3-dione core through a condensation reaction.
Industrial Production Methods: In industrial settings, the production of "this compound" may involve optimization of reaction conditions to ensure high yield and purity. These conditions include temperature control, choice of solvents, and catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: : The isoindole-1,3-dione core can be reduced to its corresponding dihydro derivative.
Substitution: : The hydroxyl groups in the oxane ring can participate in substitution reactions with suitable reagents.
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: : Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: : Alkyl halides or acyl chlorides under basic conditions can facilitate substitution reactions.
Oxidation: : Formation of the corresponding sulfoxide or sulfone.
Reduction: : Production of the dihydroisoindole derivative.
Substitution: : Generation of ether or ester derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: Biologically, it may exhibit interesting properties such as enzyme inhibition or receptor modulation, which are crucial for developing new therapeutic agents.
Medicine: In medicine, this compound might be explored for its potential pharmacological activities, including anti-inflammatory, antimicrobial, or anticancer effects.
Industry: In the industrial sector, it can be used in the development of novel materials or as a chemical intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which "2-[(4R)-2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]isoindole-1,3-dione" exerts its effects depends on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved will vary, but could include inhibition of specific enzymes or modulation of receptor activities.
Comparison with Similar Compounds
Compared to similar compounds, "2-[(4R)-2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]isoindole-1,3-dione" may offer unique advantages such as enhanced stability, improved bioavailability, or increased potency. Similar compounds include:
Phthalimides: : Share the isoindole-1,3-dione core but differ in functional groups.
Sulfur-containing oxanes: : Have similar oxane rings with sulfur-based substituents.
Dihydroxy compounds: : Feature multiple hydroxyl groups but lack the isoindole-1,3-dione core.
Each of these compounds has its distinct set of properties and applications, which make "this compound" a noteworthy addition to the library of synthetic organic molecules.
What else would you like to explore?
Properties
IUPAC Name |
2-[(4R)-2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6S/c1-2-24-16-11(13(20)12(19)10(7-18)23-16)17-14(21)8-5-3-4-6-9(8)15(17)22/h3-6,10-13,16,18-20H,2,7H2,1H3/t10?,11?,12?,13-,16?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCVQBKFARVQFE-RRHJKOLHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1C([C@H](C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

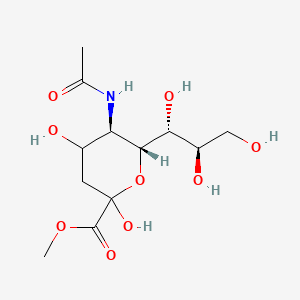
![disodium;(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-17-(2-phosphonooxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-11,17-diolate](/img/structure/B8256348.png)
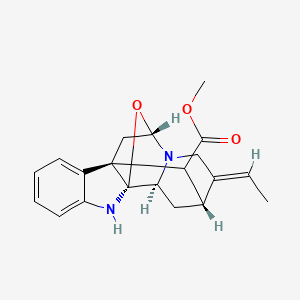
![[(4S)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate](/img/structure/B8256367.png)
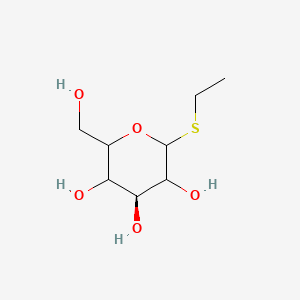
![[(4S)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B8256370.png)
![[(4S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B8256375.png)
![[(4S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B8256384.png)
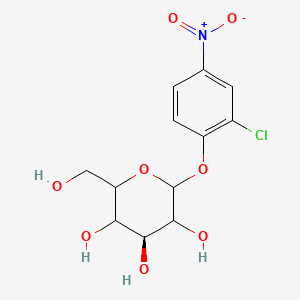
![[(4S)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate](/img/structure/B8256390.png)
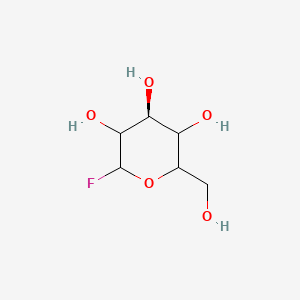

![[(3R,4R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride](/img/structure/B8256433.png)
